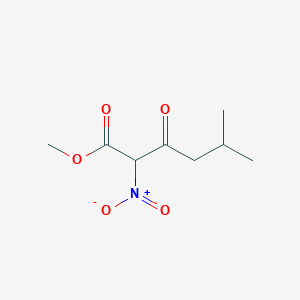![molecular formula C10H12N2O4 B8788884 (1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)
(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3’-Anhydrothymidine can be synthesized from thymidine through a one-step procedure involving the heating of thymidine with an excess of diphenyl sulphite in dimethylacetamide solution . This reaction yields 2,3’-Anhydrothymidine in approximately 65% yield . Another method involves a tandem Mitsunobu reaction, which transforms thymidine into its 2,3’-anhydro derivative in about 80% yield .
Industrial Production Methods: While specific industrial production methods for 2,3’-Anhydrothymidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of diphenyl sulphite and dimethylacetamide, as well as the Mitsunobu reaction, are feasible for large-scale synthesis with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the use of nucleophiles such as lithium azide, which reacts with 2,3’-Anhydrothymidine to form 3’-azido-3’-deoxythymidine.
Major Products:
3’-Azido-3’-deoxythymidine (AZT): Formed from the reaction with lithium azide.
3’-S-acetyl-3’-thio-2’-deoxynucleosides: Produced by contacting 2,3’-Anhydrothymidine with thioacetic acid.
Scientific Research Applications
2,3’-Anhydrothymidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
Biology:
Medicine:
- Investigated for its potential antiviral and anticancer properties .
- Used in the synthesis of 3’-azido-3’-deoxythymidine (AZT), an important antiretroviral drug .
Industry:
Mechanism of Action
The mechanism of action of 2,3’-Anhydrothymidine involves its conversion into active metabolites that interact with molecular targets within cells . For example, the reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with nucleophiles follows a second-order kinetic equation, where the nucleophile attacks the C3’ atom, leading to the loosening of the C3’-O2 anhydro bond . This reaction mechanism is crucial for the formation of active compounds such as AZT, which inhibits viral replication by targeting reverse transcriptase .
Comparison with Similar Compounds
2,3’-Anhydrothymidine is unique among nucleoside analogs due to its specific chemical structure and reactivity . Similar compounds include:
3’-O-aminothymidine: Used as an anti-HIV agent and in the synthesis of antisense oligonucleotides.
2’-Deoxy-3’,2-anhydro-5-methyluridine: Another nucleoside analog with anticancer properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. 2,3’-Anhydrothymidine’s ability to form 3’-azido-3’-deoxythymidine (AZT) highlights its unique role in antiviral therapy .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
JCSNHEYOIASGKU-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)



![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)




![6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B8788891.png)

